molecular formula C14H10O2S B1618214 1-methoxythioxanthen-9-one CAS No. 84682-32-6

1-methoxythioxanthen-9-one

Cat. No.: B1618214
CAS No.: 84682-32-6
M. Wt: 242.29 g/mol
InChI Key: GDVXCEXUGSELGD-UHFFFAOYSA-N
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Description

1-methoxythioxanthen-9-one is an organic compound with the molecular formula C14H10O2S. It belongs to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms. This compound is known for its unique photophysical properties and has found applications in various scientific fields, including photochemistry and material science .

Preparation Methods

The synthesis of 1-methoxythioxanthen-9-one typically involves the following steps:

Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Mechanism of Action

The mechanism of action of 1-methoxythioxanthen-9-one primarily involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound transitions to an excited state, which can then participate in various chemical transformations. This photoreactivity is harnessed in applications such as photopolymerization and photodynamic therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methoxythioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-16-10-6-4-8-12-13(10)14(15)9-5-2-3-7-11(9)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXCEXUGSELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233676
Record name 1-Methoxy-9H-thioxanthen-9-one
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Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84682-32-6
Record name 1-Methoxy-9H-thioxanthen-9-one
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Record name 1-Methoxy-9H-thioxanthen-9-one
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Record name 84682-32-6
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Record name 1-Methoxy-9H-thioxanthen-9-one
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Record name 1-methoxy-9H-thioxanthen-9-one
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Record name 1-Methoxy-9H-thioxanthen-9-one
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Synthesis routes and methods

Procedure details

Finally, 1-methoxythioxanthen-9-one (S-12) was prepared. A stirred mixture of 2.05 mL of a 2.0 M solution in heptane/THF of lithium diisopropylamide (4.1 mmol) diluted with 15 mL of anhydrous tetrahydrofuran was cooled to 0° C. and treated dropwise with a solution of 2-[(3-methoxyphenyl)thio]diethylbenzamide (0.4 g, 1.4 mmol) in 3 mL of anhydrous tetrahydrofuran. The reaction mixture was warmed to ambient and stirred for 2 h. Methanol (1 mL) was added, and the resulting solution was washed twice with water, and then with brine. The solution was dried (Na2SO4) and the solvent was removed at reduced pressure to deposit a yellow solid. This crude product was recrystallized from methanol to provide 0.15 g (45% of theory) of a yellow solid. 1H NMR (CDCl3): δ 4.00 (s, 3H), 7.92 (d, 1H), 7.12 (d, 1H), 7.50 (m, 4H), 8.45 (d, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-[(3-methoxyphenyl)thio]diethylbenzamide
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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